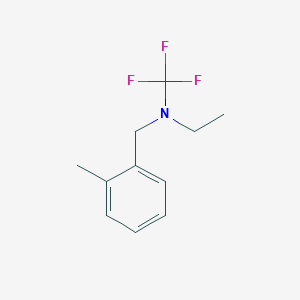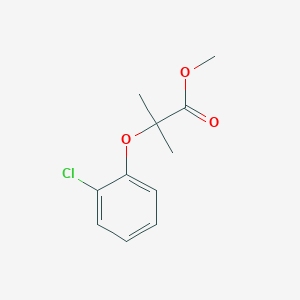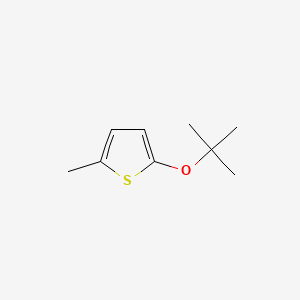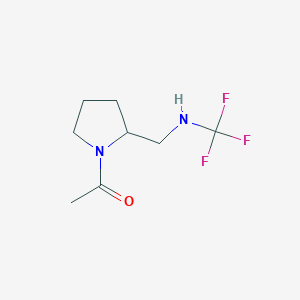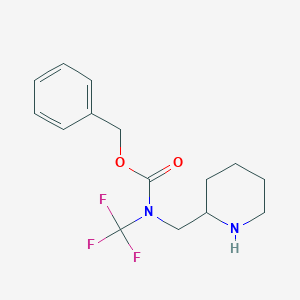
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a trifluoromethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used in the design of drugs due to their biological activity . The trifluoromethyl group is notable for its influence on the pharmacokinetic properties of compounds, enhancing their metabolic stability and bioavailability .
Preparation Methods
Chemical Reactions Analysis
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol
Scientific Research Applications
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials
Mechanism of Action
The mechanism of action of Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind effectively to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, while the trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like Donepezil, which also contain a benzyl-piperidine group, are used as cholinesterase inhibitors.
Trifluoromethyl Compounds: Compounds such as Fluoxetine contain trifluoromethyl groups and are known for their enhanced pharmacokinetic properties.
Uniqueness: The combination of the piperidine ring, benzyl group, and trifluoromethyl group in this compound provides a unique set of properties, making it a valuable compound for various applications
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-13-8-4-5-9-19-13)14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13,19H,4-5,8-11H2 |
InChI Key |
FCGKOTIDFDUPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
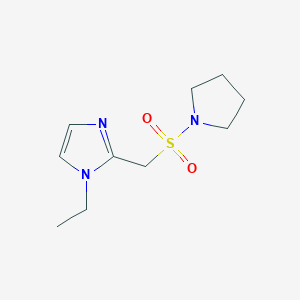
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

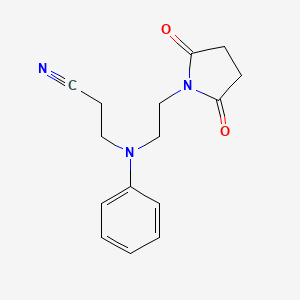
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
